N-(3-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide
Description
N-(3-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic carboxamide derivative featuring a dihydroquinoline core substituted with 2,2,4-trimethyl groups and a 3-chlorophenyl carboxamide moiety. The compound’s design likely aims to optimize steric and electronic properties for target binding, leveraging the dihydroquinoline scaffold’s conformational rigidity and the chlorophenyl group’s hydrophobic interactions .
Properties
Molecular Formula |
C19H21ClN2O |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide |
InChI |
InChI=1S/C19H21ClN2O/c1-13-12-19(2,3)22(17-10-5-4-9-16(13)17)18(23)21-15-8-6-7-14(20)11-15/h4-11,13H,12H2,1-3H3,(H,21,23) |
InChI Key |
KCQPUOBABCOMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)Cl)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the reaction of 3-chloroaniline with 2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-(3-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Scaffold Variations
The dihydroquinoline core distinguishes this compound from analogs like N-(3-chlorophenyl)naphthyl carboxamide () and tetrahydropyrimidine-based carboxamides (). Key differences include:
- Dihydroquinoline vs. Tetrahydropyrimidine derivatives (e.g., compounds 35–39 in ) often incorporate fluorinated benzyl groups, which may improve metabolic stability but reduce solubility compared to the trimethyl-substituted dihydroquinoline .
Substituent Effects
- 3-Chlorophenyl Group: Common across analogs (e.g., ), this group contributes to hydrophobic interactions with target proteins. In N-(3-chlorophenyl)naphthyl carboxamide, it enhances binding affinity for inflammatory targets like FLT1 and NOS3 .
- Alkyl Substituents: The 2,2,4-trimethyl groups on the dihydroquinoline core likely increase lipophilicity and steric bulk compared to analogs with allyl () or ethyl groups (). This may improve membrane permeability but could reduce solubility .
Physicochemical and Electronic Properties
Quantum Chemical Analysis
- HOMO-LUMO Gaps and Reactivity: Analogs like N-(3-chlorophenyl)naphthyl carboxamide exhibit lower chemical hardness (higher softness) than aspirin, correlating with stronger target binding .
- Lipophilicity (LogP): Predicted to be higher than non-methylated analogs (e.g., compound 35 in : LogP ~3.2) due to the trimethyl groups, which could prolong half-life but necessitate formulation optimization .
Anti-Inflammatory Potential
- N-(3-Chlorophenyl)naphthyl carboxamide (): Inhibits HIF-1 signaling and inflammatory mediators (e.g., TLR4, EGFR) with binding affinities surpassing aspirin and indomethacin . The dihydroquinoline analog’s trimethyl groups may stabilize interactions with similar targets but require validation.
Kinase and Enzyme Modulation
- Tetrahydropyrimidine Carboxamides (): Fluorinated derivatives (e.g., compound 36) show activity against kinases, suggesting the chlorophenyl-carboxamide motif is critical for ATP-binding pocket interactions . The dihydroquinoline core’s rigidity may offer superior selectivity over flexible tetrahydropyrimidines.
Biological Activity
N-(3-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a quinoline core with a chlorophenyl substitution and a carboxamide functional group, which contribute to its reactivity and biological interactions.
- Molecular Formula : C19H21ClN2O
- Molecular Weight : 328.8 g/mol
The compound's structure allows for various interactions with biological targets, potentially leading to therapeutic applications in treating diseases such as cancer.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
- Anticancer Activity : Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, related tetrahydroquinoline compounds demonstrated significant antiproliferative effects against lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29) cells with IC50 values ranging from 2.0 µM to 12.0 µM .
- Enzyme Inhibition : Interaction studies suggest that this compound may bind effectively to certain enzymes and receptors, indicating potential roles in enzyme inhibition and receptor modulation .
Anticancer Studies
A study investigating the anticancer properties of tetrahydroquinolines found that this compound and its analogs showed varying degrees of cytotoxicity across different cancer cell lines. Notably:
- H460 Lung Carcinoma : IC50 = 4.9 ± 0.7 µM
- A-431 Skin Carcinoma : IC50 = 2.0 ± 0.9 µM
- HT-29 Colon Adenocarcinoma : IC50 = 4.4 ± 1.3 µM
These results indicate a promising profile for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Interference with cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
Comparative Analysis with Similar Compounds
To understand the unique characteristics of this compound, a comparative analysis was conducted with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-chlorophenyl)-3,4-dihydroquinoline-1-carboxamide | Similar quinoline core | Different chlorination pattern affects reactivity |
| N-(3-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide | Bromine instead of chlorine | Varying halogen affects biological activity |
| 6-methoxy-N-(3-chlorophenyl)quinolin-4-carboxamide | Methoxy substitution | Alters solubility and interaction properties |
This table highlights how variations in substituents can significantly influence the biological activity and pharmacological potential of quinoline derivatives.
Case Studies
Several case studies have documented the effects of similar compounds on specific cancer types. For example:
- Study on Tetrahydroquinolines : A study published in Molecules demonstrated that tetrahydroquinolines exhibited enhanced solubility and metabolic stability compared to traditional isoflavones while maintaining anticancer activity .
- Antifungal Activity : Related compounds have shown promising antifungal properties against pathogenic strains . This suggests that the biological activity of this compound could extend beyond anticancer applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
